(4-Bromobutoxy)cyclohexane
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Overview
Description
(4-Bromobutoxy)cyclohexane is an organic compound with the molecular formula C10H19BrO It is a brominated ether derivative of cyclohexane, characterized by the presence of a bromobutoxy group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromobutoxy)cyclohexane typically involves the reaction of cyclohexanol with 1,4-dibromobutane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of cyclohexanol is replaced by the bromobutoxy group. The reaction conditions often include the use of a phase transfer catalyst to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced separation techniques can further improve the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromobutoxy)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobutoxy group can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different ether derivatives.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the bromobutoxy group into a butoxy group, removing the bromine atom
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
Nucleophilic Substitution: Formation of various ether derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of butoxycyclohexane
Scientific Research Applications
(4-Bromobutoxy)cyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Bromobutoxy)cyclohexane involves its interaction with various molecular targets and pathways. The bromobutoxy group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and structures. The compound’s reactivity is influenced by the presence of the bromine atom, which can act as a leaving group in substitution reactions .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorobutoxy)cyclohexane: Similar in structure but with a chlorine atom instead of bromine.
(4-Iodobutoxy)cyclohexane: Contains an iodine atom in place of bromine.
(4-Fluorobutoxy)cyclohexane: Features a fluorine atom instead of bromine
Uniqueness
(4-Bromobutoxy)cyclohexane is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s behavior in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromobutoxycyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h10H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFLTNYXNXMBOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21782-58-1 |
Source
|
Record name | (4-bromobutoxy)cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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